molecular formula C7H10O B13357546 2-Ethylcyclopent-2-en-1-one CAS No. 143629-30-5

2-Ethylcyclopent-2-en-1-one

Cat. No.: B13357546
CAS No.: 143629-30-5
M. Wt: 110.15 g/mol
InChI Key: GKDBCXCOTZXACW-UHFFFAOYSA-N
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Description

2-Ethylcyclopent-2-en-1-one (CAS: 143629-30-5) is a cyclic enone with the molecular formula C₇H₁₀O and an average molecular mass of 110.156 g/mol . It is characterized by a cyclopentenone ring substituted with an ethyl group at the 2-position. The compound’s structure confers reactivity typical of α,β-unsaturated ketones, including participation in cycloaddition reactions, nucleophilic attacks, and conjugate additions. Its safety profile highlights flammability, toxicity upon inhalation or skin contact, and environmental hazards, necessitating stringent handling protocols .

Properties

CAS No.

143629-30-5

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-ethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h4H,2-3,5H2,1H3

InChI Key

GKDBCXCOTZXACW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst . This reaction typically requires high pressure and temperature conditions to achieve good yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethylcyclopentadiene. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethylcyclopent-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 2-ethylcyclopent-2-en-1-one, differing in substituent position or functional groups. These variations significantly influence their physicochemical properties, reactivity, and applications.

Positional Isomers

5-Ethylcyclopent-2-en-1-one
  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.1537 g/mol
  • Key Differences: The ethyl group is at the 5-position instead of the 2-position. The 5-ethyl isomer may exhibit reduced ring strain compared to the 2-ethyl derivative due to steric interactions.
3-Ethylcyclopent-2-en-1-one
  • Molecular Formula : C₇H₁₀O
  • Key Differences: The ethyl group at the 3-position introduces steric hindrance near the carbonyl group, which could slow nucleophilic addition reactions. This isomer has been utilized in asymmetric synthesis studies, demonstrating its utility in constructing β-indolyl cyclopentanones .

Functionalized Derivatives

3-Ethyl-2-hydroxycyclopent-2-en-1-one
  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol (estimated)
  • Key Differences: The addition of a hydroxyl group at the 2-position increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is prone to keto-enol tautomerism, which could stabilize the enol form due to conjugation with the carbonyl group .
2-Pentylcyclopent-2-en-1-one
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Key Differences : The longer pentyl chain increases hydrophobicity, making this derivative more lipophilic than this compound. Such structural modifications are common in fragrance chemistry, where chain length affects volatility and odor profiles.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Notable Properties/Reactivity
This compound C₇H₁₀O 110.156 2-ethyl High reactivity in conjugate additions; flammable
5-Ethylcyclopent-2-en-1-one C₇H₁₀O 110.154 5-ethyl Reduced steric hindrance; used in GC analysis
3-Ethylcyclopent-2-en-1-one C₇H₁₀O 110.156 3-ethyl Steric effects near carbonyl; asymmetric synthesis applications
3-Ethyl-2-hydroxycyclopent-2-en-1-one C₇H₁₀O₂ ~126.15 3-ethyl, 2-hydroxy Enhanced polarity; keto-enol tautomerism
2-Pentylcyclopent-2-en-1-one C₁₀H₁₆O 152.23 2-pentyl Lipophilic; potential fragrance applications

Research Findings and Implications

  • Reactivity: The position of the ethyl group in cyclopentenones influences their electronic and steric environments. For example, this compound’s conjugated system facilitates Michael additions, whereas the 3-ethyl isomer’s steric bulk may favor alternative reaction pathways .
  • Applications : Hydroxylated derivatives like 3-ethyl-2-hydroxycyclopent-2-en-1-one are intermediates in enzymatic syntheses, highlighting their role in producing chiral molecules . Longer alkyl chains (e.g., pentyl) expand utility in industrial applications such as flavor and fragrance design .
  • Safety : this compound requires strict handling due to flammability and toxicity, whereas hydroxylated analogs may pose lower volatility risks but higher environmental persistence .

Biological Activity

2-Ethylcyclopent-2-en-1-one (CAS No. 2931-10-4) is a cyclopentenone compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclopentene ring with an ethyl substituent and a ketone functional group, which contributes to its reactivity and biological activity. Its molecular formula is C7H10OC_7H_{10}O, and it has been identified as a potential precursor in various synthetic pathways in organic chemistry .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

  • The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential applications in developing antimicrobial agents.

2. Anti-inflammatory Effects

  • Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

3. Antioxidant Activity

  • Preliminary investigations indicate that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The biological activities of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The ketone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may influence receptor functions, thereby altering signaling pathways involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various microbial strains
Anti-inflammatoryModulates inflammatory pathways
AntioxidantExhibits potential antioxidant properties

Notable Research Findings

  • A study published in the Journal of Organic Chemistry highlighted the synthesis of cyclopentenones, including this compound, and their subsequent evaluation for biological activity. This research found that derivatives of cyclopentenones often exhibited enhanced antimicrobial and anti-inflammatory properties compared to their parent compounds .
  • In another investigation, the compound was tested for its efficacy against specific bacterial strains, yielding promising results that suggest its utility in pharmaceutical applications aimed at combating infections .

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